Cas no 2320515-76-0 (4-(2,5-Dimethylfuran-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one)

4-(2,5-Dimethylfuran-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one structure
2320515-76-0 structure
商品名:4-(2,5-Dimethylfuran-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
CAS番号:2320515-76-0
MF:C14H15N3O3S
メガワット:305.352201700211
CID:5866322
PubChem ID:134160726

4-(2,5-Dimethylfuran-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one 化学的及び物理的性質

名前と識別子

    • 4-(2,5-dimethylfuran-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
    • 2320515-76-0
    • 4-(2,5-dimethylfuran-3-carbonyl)-1-(thiazol-2-yl)piperazin-2-one
    • F6573-7748
    • AKOS040705391
    • 4-(2,5-Dimethylfuran-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
    • インチ: 1S/C14H15N3O3S/c1-9-7-11(10(2)20-9)13(19)16-4-5-17(12(18)8-16)14-15-3-6-21-14/h3,6-7H,4-5,8H2,1-2H3
    • InChIKey: YLHXEUZFDZXAQQ-UHFFFAOYSA-N
    • ほほえんだ: S1C=CN=C1N1C(CN(C(C2C=C(C)OC=2C)=O)CC1)=O

計算された属性

  • せいみつぶんしりょう: 305.08341252g/mol
  • どういたいしつりょう: 305.08341252g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 21
  • 回転可能化学結合数: 2
  • 複雑さ: 434
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 94.9Ų

4-(2,5-Dimethylfuran-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6573-7748-75mg
4-(2,5-dimethylfuran-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
2320515-76-0
75mg
$312.0 2023-09-07
Life Chemicals
F6573-7748-50mg
4-(2,5-dimethylfuran-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
2320515-76-0
50mg
$240.0 2023-09-07
Life Chemicals
F6573-7748-5μmol
4-(2,5-dimethylfuran-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
2320515-76-0
5μmol
$94.5 2023-09-07
Life Chemicals
F6573-7748-20mg
4-(2,5-dimethylfuran-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
2320515-76-0
20mg
$148.5 2023-09-07
Life Chemicals
F6573-7748-10mg
4-(2,5-dimethylfuran-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
2320515-76-0
10mg
$118.5 2023-09-07
Life Chemicals
F6573-7748-25mg
4-(2,5-dimethylfuran-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
2320515-76-0
25mg
$163.5 2023-09-07
Life Chemicals
F6573-7748-2mg
4-(2,5-dimethylfuran-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
2320515-76-0
2mg
$88.5 2023-09-07
Life Chemicals
F6573-7748-2μmol
4-(2,5-dimethylfuran-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
2320515-76-0
2μmol
$85.5 2023-09-07
Life Chemicals
F6573-7748-5mg
4-(2,5-dimethylfuran-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
2320515-76-0
5mg
$103.5 2023-09-07
Life Chemicals
F6573-7748-1mg
4-(2,5-dimethylfuran-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
2320515-76-0
1mg
$81.0 2023-09-07

4-(2,5-Dimethylfuran-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one 関連文献

4-(2,5-Dimethylfuran-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-oneに関する追加情報

Introduction to 4-(2,5-Dimethylfuran-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one (CAS No. 2320515-76-0) and Its Emerging Applications in Chemical Biology

4-(2,5-Dimethylfuran-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one (CAS No. 2320515-76-0) is a structurally complex heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. The compound combines a dimethylfuran moiety with a thiazole ring and a piperazine scaffold, creating a multifaceted molecular framework that exhibits promising biological activities. This introduction explores the chemical properties, potential therapeutic applications, and recent research advancements associated with this compound.

The molecular structure of 4-(2,5-Dimethylfuran-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is characterized by its ability to interact with biological targets through multiple binding sites. The dimethylfuran component contributes to hydrophobic interactions, while the thiazole ring introduces polar and aromatic functionalities that can engage in hydrogen bonding and π-stacking interactions. The presence of the piperazine moiety further enhances its solubility and bioavailability, making it an attractive candidate for drug development.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing the thiazole scaffold. Thiazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a piperazine group into the thiazole framework has been shown to modulate receptor binding affinity and enhance metabolic stability, which are critical factors in drug design.

One of the most compelling aspects of 4-(2,5-Dimethylfuran-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is its potential as an intermediate in the synthesis of novel bioactive molecules. Researchers have utilized this compound as a building block to develop inhibitors targeting various enzymatic pathways involved in diseases such as cancer and neurodegeneration. The unique combination of heterocyclic rings in its structure allows for fine-tuning of physicochemical properties, enabling the optimization of drug-like characteristics.

Recent studies have highlighted the compound's role in modulating neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperazine moiety is known to interact with serotonin 5-HT receptors, which are implicated in mood regulation and cognitive function. Additionally, the dimethylfuran group may influence dopaminergic pathways, making this compound a promising candidate for therapeutic applications in psychiatric disorders.

The synthesis of 4-(2,5-Dimethylfuran-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to achieve high yields and purity levels necessary for preclinical studies. Techniques such as transition metal-catalyzed cross-coupling reactions have been particularly useful in constructing the complex heterocyclic core of this molecule.

Preclinical investigations have demonstrated that derivatives of this compound exhibit significant inhibitory effects on key enzymes implicated in disease pathogenesis. For instance, studies suggest that modifications to the dimethylfuran or thiazole portions of the molecule can enhance binding affinity to target proteins without compromising safety profiles. These findings underscore the importance of structure-based drug design in optimizing therapeutic efficacy.

The chemical biology community has also explored the use of computational modeling to predict the biological activity of 4-(2,5-Dimethylfuran-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one and its derivatives. Molecular docking simulations have been employed to identify potential binding pockets on target proteins, providing insights into how structural modifications can improve drug potency. These computational approaches complement experimental efforts by allowing rapid screening of large libraries of compounds.

Future research directions may focus on exploring the compound's potential as an adjuvant therapy in combination with existing treatments for chronic diseases. The ability to modulate multiple biological pathways suggests that it could be used synergistically with other drugs to enhance therapeutic outcomes. Additionally, investigating its effects on cellular signaling pathways could provide new insights into disease mechanisms and identify novel therapeutic targets.

In conclusion,4-(2,5-Dimethylfuran-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one (CAS No. 2320515-76-0) represents a structurally intriguing compound with significant potential in chemical biology and drug discovery. Its unique combination of pharmacophoric elements makes it a valuable tool for developing novel therapeutics targeting neurological and metabolic disorders. As research continues to uncover new applications for this molecule,it is poised to play an important role in advancing our understanding of disease biology and therapeutic intervention strategies.

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